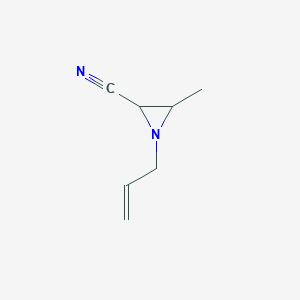
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile precursors with aziridine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds.
Applications De Recherche Scientifique
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modification of protein structures, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring containing one nitrogen atom.
2-Aziridinecarbonitrile, 1-methyl-3-phenyl-: A similar compound with a phenyl group instead of a propenyl group.
Uniqueness
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is unique due to its specific structural features, including the presence of a propenyl group. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75985-05-6 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3 |
Clé InChI |
QSESYYMGEDCKCC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1CC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















